Metolazone - 56436-32-9

Metolazone

Catalog Number: EVT-7925302
CAS Number: 56436-32-9
Molecular Formula: C16H16ClN3O3S
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metolazone is a quinazoline-sulfonamide derivative classified as a thiazide-like diuretic. It is primarily recognized for its role in scientific research investigating renal function, electrolyte transport, and diuretic mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of metolazone involves several steps, primarily focusing on the preparation of its key intermediates. One notable method includes the reaction of N-ethoxalyl-5-chloro-2-methyl-aniline with chlorosulfonic acid under controlled conditions. This process typically requires:

  1. Preparation of Reaction Mixture: Chlorosulfonic acid is added to a dried reactor.
  2. Addition of Intermediate: The N-ethoxalyl-5-chloro-2-methyl-aniline is introduced gradually while stirring.
  3. Heating: The mixture is heated and maintained at a specific temperature for an extended period (10 to 14 hours).
  4. Thionyl Chloride Addition: Thionyl chloride is then introduced to facilitate further reactions.
  5. Isolation of Product: After the reaction completion, the product is filtered and purified .

This method enhances yield and quality by minimizing variations in chlorosulfonic acid concentration, which can significantly impact the final product's characteristics.

Molecular Structure Analysis

Structure and Data

Metolazone has a complex molecular structure characterized by the following formula:

  • Chemical Formula: C₁₆H₁₆ClN₃O₃S
  • Molecular Weight: 367.83 g/mol
  • Molecular Structure: The compound features a quinazoline core with various substituents:
    • A methyl group
    • A chloro group
    • A sulfamyl group attached to a 2-methyl aniline moiety .

The structural representation highlights the arrangement of atoms and functional groups, which are crucial for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Metolazone undergoes several chemical reactions that contribute to its pharmacological effects. Key reactions include:

  1. Sulfonation: The introduction of sulfonyl groups enhances solubility and diuretic activity.
  2. Hydrolysis: In physiological conditions, metolazone can hydrolyze, affecting its bioavailability.
  3. Conjugation: Metolazone may also undergo conjugation reactions in the liver, leading to metabolites that can influence pharmacodynamics .

These reactions are vital for understanding how metolazone functions within biological systems.

Mechanism of Action

Process and Data

Metolazone exerts its diuretic effect primarily through inhibition of sodium reabsorption in the distal convoluted tubule of the nephron. This mechanism involves:

  1. Inhibition of Sodium-Chloride Symporter: Metolazone blocks the sodium-chloride symporter, leading to increased sodium excretion.
  2. Enhanced Diuresis: The inhibition promotes water excretion alongside sodium, resulting in reduced blood volume and lower blood pressure.
  3. Adjunctive Use with Loop Diuretics: Its effectiveness is particularly pronounced when used in conjunction with loop diuretics, as it can help overcome resistance seen in certain patients .

The pharmacodynamic profile indicates that metolazone's action may vary based on renal function and concurrent medications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Metolazone exhibits distinct physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Approximately 200–205 °C.
  • pH Stability: Stable within a pH range conducive to pharmaceutical formulations .

These properties are significant for formulation development and ensuring proper delivery in clinical settings.

Applications

Scientific Uses

Metolazone is primarily utilized in clinical settings for:

  1. Heart Failure Management: As an adjunct therapy for patients experiencing diuretic resistance during acute decompensated heart failure.
  2. Hypertension Treatment: Effective in lowering blood pressure when standard therapies are insufficient.
  3. Research Applications: Used in studies examining renal function, electrolyte balance, and pharmacokinetics related to diuretic therapies .

The versatility of metolazone underscores its importance in both therapeutic contexts and scientific research aimed at improving patient outcomes in cardiovascular diseases.

Mechanistic Pathways of Metolazone in Sodium Homeostasis Regulation

Inhibition of Sodium-Chloride Cotransporter in Distal Convoluted Tubules

Metolazone selectively inhibits the sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT), a key mechanism distinguishing it from classical thiazide diuretics. Recent cryo-electron microscopy studies reveal that metolazone binds to the extracellular ion-translocation pocket of NCC, specifically interacting with residues in transmembrane helices 3, 4, and 7 (TMD3, TMD4, TMD7). This binding induces conformational changes that lock NCC in an inward-facing state, preventing Na⁺-Cl⁻ cotranslocation across the tubular epithelium [2]. Unlike thiazides, metolazone maintains efficacy at glomerular filtration rates (GFR) below 30 mL/min due to its dual action on both proximal and distal tubules, with micropuncture studies demonstrating up to 12% fractional sodium excretion in severe renal impairment [1] [4].

The molecular specificity of metolazone is evidenced by its 95% plasma protein binding and prolonged dissociation kinetics from NCC, resulting in sustained natriuresis lasting 12–24 hours post-administration. This extended duration contrasts with hydrochlorothiazide’s 6–12 hour activity window, positioning metolazone as particularly advantageous in fluid-overloaded states requiring prolonged sodium excretion [1] [6].

Table 1: Comparative Inhibition of Sodium Transporters by Diuretics

Diuretic ClassMolecular TargetFractional Na⁺ ExcretionRenal Function Threshold (GFR)
MetolazoneNCC (Distal Tubule)5-12%Effective at GFR <30 mL/min
HydrochlorothiazideNCC (Distal Tubule)3-5%Ineffective at GFR <30 mL/min
FurosemideNKCC2 (Thick Ascending Limb)20-25%Reduced efficacy at GFR <30 mL/min
AmilorideENaC (Collecting Duct)1-2%Independent of GFR

Synergistic Interactions with Loop Diuretics via Sequential Nephron Blockade

Metolazone overcomes loop diuretic resistance through sequential nephron blockade, a pharmacological strategy that concurrently inhibits sodium reabsorption at multiple nephron segments. When co-administered with loop diuretics (e.g., furosemide), metolazone blocks the distal tubular compensatory hyperactivity triggered by chronic loop diuretic use. This hyperactivity normally increases distal sodium reabsorption by up to 70%, substantially diminishing net natriuresis [5] [9].

Clinical synergy manifests as a 2.3-fold increase in fractional sodium excretion (FENa) compared to monotherapy, with urinary sodium output exceeding 150 mmol/24hr in resistant patients. The timing of administration critically influences efficacy: metolazone administered 2–5 hours before intravenous furosemide achieves peak plasma concentrations coinciding with furosemide’s tubular delivery, maximizing NCC inhibition during peak sodium delivery from the loop of Henle [7] [9]. Meta-analyses of acute decompensated heart failure (ADHF) trials demonstrate that metolazone-loop diuretic combinations produce:

  • 3.1 kg greater weight loss at 72 hours versus loop diuretics alone
  • 42% higher urine output within first 24 hours
  • Equivalent efficacy to intravenous chlorothiazide despite metolazone’s oral administration [7]

Table 2: Clinical Outcomes of Sequential Nephron Blockade in Diuretic-Resistant Heart Failure

ParameterMetolazone + Loop DiureticLoop Diuretic MonotherapyRelative Improvement
24-hr Urine Output3,150 ± 420 mL2,210 ± 380 mL+42%*
72-hr Weight Loss5.2 ± 1.3 kg2.1 ± 0.9 kg+148%*
Net Fluid Loss (72 hrs)8.4 ± 2.1 L3.6 ± 1.2 L+133%*
Decongestion Success78%32%+144%*

*p<0.01 versus monotherapy [5] [7] [9]

Modulation of Renin-Angiotensin-Aldosterone System Activity in Diuretic Resistance

Metolazone uniquely influences renin-angiotensin-aldosterone system (RAAS) dynamics in diuretic-resistant states. Plasma renin activity increases by 400% within 4 hours of loop diuretic administration, triggering compensatory sodium retention that counteracts diuresis. Metolazone attenuates this response through two mechanisms:

  • Direct NCC inhibition reduces distal sodium delivery to the macula densa, blunting tubuloglomerular feedback-mediated renin release
  • Hypovolemia correction decreases baroreceptor-mediated renin secretion from juxtaglomerular cells [1] [10]

In ambulatory heart failure patients, every 1-SD increase in plasma total renin correlates with a 41% reduction in sodium output per doubling of diuretic dose (β = -0.41; 95% CI: -0.76 to -0.059). Metolazone administration reduces plasma aldosterone by 38% within 72 hours, breaking the cycle of RAAS-driven sodium retention. This effect persists even in patients receiving baseline RAAS inhibitors (ACEi/ARBs), suggesting metolazone addresses RAAS escape mechanisms [8] [10].

Notably, metolazone-induced hyperuricemia (serum uric acid increase >2 mg/dL) paradoxically serves as a biomarker of effective RAAS modulation. Uric acid competes with renin for clearance receptors, and its elevation reflects reduced proximal tubular urate secretion secondary to volume depletion. Studies correlate this uric acid elevation with 23% greater natriuresis, indicating successful decongestion [1] [3].

Table 3: Impact of RAAS Biomarkers on Metolazone-Mediated Natriuresis

RAAS BiomarkerChange with MetolazoneCorrelation with Sodium OutputAssociation with Diuretic Efficiency
Plasma Total Renin-27%*r = -0.68*β = -0.48 per SD increase*
Plasma Aldosterone-38%*r = -0.52*β = -0.31 per SD increase
Urinary Angiotensinogen-41%*r = -0.63*β = -0.44 per SD increase*
Serum Uric Acid+2.1 mg/dL*r = +0.59*β = +0.39 per SD increase*

*p<0.05 [1] [8] [10]

Properties

CAS Number

56436-32-9

Product Name

Metolazone

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)

InChI Key

AQCHWTWZEMGIFD-UHFFFAOYSA-N

SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl

Solubility

INSOL IN WATER & ALCOHOL
4.07e-02 g/L

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.